molecular formula C21H26N2O4S B564425 Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate CAS No. 868754-41-0

Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Cat. No.: B564425
CAS No.: 868754-41-0
M. Wt: 402.509
InChI Key: ITXRIKOYRWVLAY-UHFFFAOYSA-N
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Description

Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.509. The purity is usually 95%.
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Mechanism of Action

Target of Action

UNII-6N6H6PIN5L, also known as Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate or Pioglitazone hydrochloride impurity D [EP], is a compound that primarily targets the peroxisome proliferator-activated receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

This compound acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .

Biochemical Pathways

The activation of PPARγ by UNII-6N6H6PIN5L leads to an increase in insulin sensitivity and the improved uptake of blood glucose . This is achieved through the modulation of various biochemical pathways involved in glucose and lipid metabolism .

Pharmacokinetics

Similar compounds in its class, such as pioglitazone, are known to be metabolized in the liver and have a half-life of around 3-7 hours . The bioavailability of these compounds can be influenced by factors such as absorption rate, distribution, metabolism, and excretion .

Result of Action

The primary result of UNII-6N6H6PIN5L’s action is the improvement of glycemic control in adults with type 2 diabetes mellitus . By increasing insulin sensitivity and promoting glucose uptake, this compound helps to normalize blood glucose levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of UNII-6N6H6PIN5L. Factors such as diet, exercise, and other antidiabetic medications can affect the compound’s effectiveness . Additionally, individual patient characteristics, including age, weight, and overall health status, can also impact the compound’s action .

Properties

IUPAC Name

ethyl 2-carbamoylsulfanyl-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-15-5-8-17(23-14-15)11-12-27-18-9-6-16(7-10-18)13-19(28-21(22)25)20(24)26-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXRIKOYRWVLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)SC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868754-41-0
Record name Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868754410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL (2RS)-2-(CARBAMOYLSULFANYL)-3-(4-(2-(5-ETHYLPYRIDIN-2-YL)ETHOXY)PHENYL)PROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N6H6PIN5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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